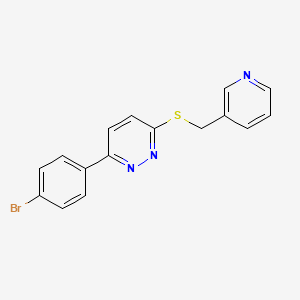

3-(4-Bromophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

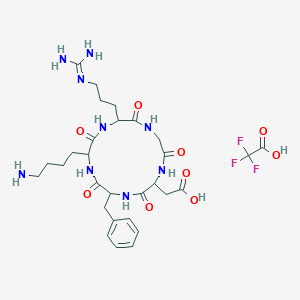

The compound “3-(4-Bromophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine” is a complex organic molecule that contains a pyridazine ring, a bromophenyl group, and a pyridin-3-ylmethylsulfanyl group. Pyridazine is a basic aromatic ring with two nitrogen atoms. The bromophenyl group is a phenyl ring with a bromine atom attached, and the pyridin-3-ylmethylsulfanyl group contains a pyridine ring attached to a sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors like the presence of the bromine atom and the pyridazine ring could influence properties like polarity, solubility, melting point, and boiling point .Scientific Research Applications

Antimicrobial Activities

Studies have demonstrated the synthesis of novel heterocyclic compounds incorporating various moieties suitable for use as antimicrobial agents. For instance, Darwish et al. (2014) explored the synthesis of new heterocyclic compounds, which include derivatives bearing a biologically active sulfonamide moiety, showing promising results in vitro for both antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Gad-Elkareem, Abdel-fattah, & Elneairy (2011) synthesized new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened for their antimicrobial activities, showcasing the potential of such compounds in antimicrobial applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Herbicidal Activities

The synthesis and evaluation of pyridazine derivatives for their herbicidal activities have been a focus of research. Xu et al. (2008) reported on the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, some of which exhibited equal or higher herbicidal activities compared to commercial bleaching herbicides (Xu et al., 2008). This research indicates the potential for developing effective herbicidal agents based on pyridazine derivatives.

Anti-Inflammatory and Anticonvulsant Activities

The exploration of heterocyclic compounds for their potential anti-inflammatory and anticonvulsant activities has also been undertaken. Dawood et al. (2006) synthesized new benzofuran-based heterocycles, investigating their anticonvulsant and anti-inflammatory activities. This study highlights the therapeutic potential of these compounds in medical applications (Dawood, Abdel-Gawad, Ellithey, Mohamed, & Hegazi, 2006).

Water Oxidation Catalysts

Research into the use of pyridazine derivatives as catalysts for water oxidation presents an intriguing application in the field of renewable energy. Zong and Thummel (2005) described a family of Ru complexes that include a bridging ligand derived from pyridazine, which shows promise in oxygen evolution reactions, indicating its potential in water oxidation processes (Zong & Thummel, 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3S/c17-14-5-3-13(4-6-14)15-7-8-16(20-19-15)21-11-12-2-1-9-18-10-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQBHGYEQAJOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913880.png)

![1-[(3-Chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione](/img/structure/B2913885.png)

![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)

![2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2913890.png)

![2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2913895.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2913897.png)

![tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2913900.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2913901.png)

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)